Lodinixil
Overview
Description
Lodinixil is a small molecule drug that was initially developed by Italfarmaco SpA. It functions as a cholesterol inhibitor and was primarily investigated for its potential in treating hyperlipidemias, a condition characterized by elevated levels of lipids in the blood . Despite its promising mechanism, the global research and development status of this compound has been discontinued .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lodinixil involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar small molecule drugs often involve:
Formation of the core structure: This can be achieved through various organic reactions such as cyclization, condensation, or coupling reactions.
Functional group modifications: Introduction of functional groups that enhance the drug’s efficacy, stability, and bioavailability. This may involve reactions like alkylation, acylation, or halogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch processing: Large quantities of reactants are combined in a reactor, and the reaction is allowed to proceed to completion.
Continuous processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Lodinixil undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Conversion of functional groups to more reduced states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Lodinixil has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying cholesterol inhibition mechanisms.
Biology: Investigating its effects on lipid metabolism and cellular pathways.
Medicine: Potential therapeutic applications in treating hyperlipidemias and related metabolic disorders.
Industry: Development of cholesterol-lowering drugs and formulations.
Mechanism of Action
Lodinixil exerts its effects by inhibiting cholesterol synthesis in the body. It targets specific enzymes involved in the cholesterol biosynthesis pathway, leading to reduced cholesterol levels in the blood . The exact molecular targets and pathways involved are proprietary and not publicly disclosed.
Comparison with Similar Compounds
Lodinixil can be compared with other cholesterol inhibitors such as:
Atorvastatin: A widely used statin that inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.
Simvastatin: Another statin with a similar mechanism of action to atorvastatin.
Rosuvastatin: Known for its high potency and efficacy in lowering cholesterol levels.
Uniqueness
This compound’s uniqueness lies in its specific molecular structure and mechanism of action, which may offer distinct advantages in terms of efficacy, safety, and pharmacokinetics compared to other cholesterol inhibitors.
Properties
CAS No. |
86627-50-1 |
---|---|
Molecular Formula |
C14H17ClN4 |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
6-chloro-4-N-(2,3-dimethylphenyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H17ClN4/c1-9-6-5-7-11(10(9)2)16-13-8-12(15)17-14(18-13)19(3)4/h5-8H,1-4H3,(H,16,17,18) |
InChI Key |
GMMWNTHAIOJBSD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)N(C)C)Cl)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)N(C)C)Cl)C |
Appearance |
Solid powder |
86627-50-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lodinixil; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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